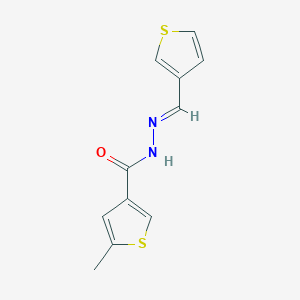
2-(2-acetylphenoxy)-1-(4-bromophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-acetylphenoxy)-1-(4-bromophenyl)ethanone, also known as Bromoacetylphenone, is a chemical compound that has been extensively researched in the field of organic chemistry. This compound is widely used in scientific research due to its unique properties and potential applications. In
Wirkmechanismus
The mechanism of action of 2-(2-acetylphenoxy)-1-(4-bromophenyl)ethanone is not well understood. However, it is believed that this compound may act as an acylating agent, reacting with various nucleophiles in biological systems. This can lead to the inhibition of various enzymes and biological processes, resulting in biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-acetylphenoxy)-1-(4-bromophenyl)ethanone are not well characterized. However, it has been shown to have cytotoxic effects on various cancer cell lines, and may have potential as an anticancer agent. Additionally, this compound has been shown to have antibacterial and antifungal properties, and may have potential as an antimicrobial agent.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-acetylphenoxy)-1-(4-bromophenyl)ethanone has several advantages for use in lab experiments. It is readily available and can be synthesized in high yields. Additionally, it has a wide range of potential applications in organic synthesis, materials science, and coordination chemistry. However, this compound also has several limitations. It is highly reactive and can be difficult to handle, requiring careful storage and handling to prevent degradation. Additionally, it has not been extensively studied in vivo, and its potential toxicity and side effects are not well understood.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-acetylphenoxy)-1-(4-bromophenyl)ethanone. One area of interest is the development of new synthetic methods for this compound and its derivatives, with a focus on improving yields and purity. Additionally, further research is needed to understand the mechanism of action and potential toxicity of this compound, particularly in vivo. Finally, this compound may have potential as a therapeutic agent, and further research is needed to explore its potential as an anticancer, antimicrobial, or other therapeutic agent.
Synthesemethoden
The synthesis of 2-(2-acetylphenoxy)-1-(4-bromophenyl)ethanone can be achieved through a variety of methods. One commonly used method is the Friedel-Crafts acylation reaction, which involves the reaction of acetyl chloride with 4-bromophenyl-2-propanone in the presence of a Lewis acid catalyst. Another method involves the reaction of bromophenylacetic acid with acetyl chloride in the presence of a dehydrating agent such as thionyl chloride. These methods have been optimized to produce high yields of pure 2-(2-acetylphenoxy)-1-(4-bromophenyl)ethanone.
Wissenschaftliche Forschungsanwendungen
2-(2-acetylphenoxy)-1-(4-bromophenyl)ethanone has been extensively used in scientific research due to its unique properties. This compound has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. It has also been used as a reagent in organic synthesis and as a ligand in coordination chemistry. Additionally, this compound has been used as a fluorescent probe for the detection of metal ions and as a catalyst in various chemical reactions.
Eigenschaften
IUPAC Name |
2-(2-acetylphenoxy)-1-(4-bromophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO3/c1-11(18)14-4-2-3-5-16(14)20-10-15(19)12-6-8-13(17)9-7-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWMDJCTANOSKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbonitrile](/img/structure/B5841606.png)
![5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5841608.png)
![1-(2-methylphenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5841615.png)


![N-(3-methylphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5841630.png)
![2-{[3-(4-bromophenyl)acryloyl]amino}benzamide](/img/structure/B5841636.png)
![N-(5-ethyl[1,2,4]triazolo[1,5-c]quinazolin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B5841642.png)
![N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5841648.png)

![3-nitro-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5841660.png)

![N-[4-(aminosulfonyl)phenyl]-3-(2-chlorophenyl)acrylamide](/img/structure/B5841701.png)
